1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-7-3-14(4-8-17)13-23-21(27)24-18-9-10-19-16(12-18)2-1-11-25(19)20(26)15-5-6-15/h3-4,7-10,12,15H,1-2,5-6,11,13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUWBZCFFTTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Composition
The compound can be described using the following chemical properties:
- Chemical Formula : C18H22N2O2
- Molecular Weight : 302.39 g/mol
- IUPAC Name : 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea
Pharmacological Profile
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects. Key findings include:
- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor properties. The presence of the cyclopropanecarbonyl moiety enhances the interaction with biological targets involved in cancer proliferation pathways .
- TRPV1 Antagonism : Similar compounds have shown potential as TRPV1 antagonists, which are important in pain management. For instance, modifications to the structure can lead to selective antagonism with minimal side effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The cyclopropanecarbonyl group is essential for maintaining potency against various biological targets.
- Substituents on the benzyl group significantly influence binding affinity and selectivity towards specific receptors.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of similar tetrahydroquinoline derivatives, it was found that compounds with a cyclopropanecarbonyl substituent displayed enhanced cytotoxicity against non-small cell lung carcinoma (NSCLC) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at G2/M phase .
Case Study 2: Pain Management
A series of experiments were conducted to evaluate the efficacy of TRPV1 antagonists derived from tetrahydroquinoline structures. The results demonstrated that compounds with fluorinated benzyl groups exhibited improved selectivity and reduced side effects compared to traditional analgesics .
Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Core Modifications
- 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea (CAS 1203097-15-7): Differs in the aryl substituent (3,5-dimethoxyphenyl vs. 4-fluorobenzyl).
- 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203398-77-9): Substitutes cyclopropanecarbonyl with a linear propionyl group. The cyclopropane’s rigidity may improve metabolic stability compared to the more flexible propionyl chain .
Urea Substituent Variations
- 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034395-50-9): Replaces the tetrahydroquinoline core with a pyrimidinone ring.
Acyl Group Diversity
- Adamantane-containing analogs (e.g., in ):
Bulky adamantane groups increase steric hindrance, which could reduce off-target interactions but may limit bioavailability .
Pharmacological Comparison
Receptor Binding and Selectivity
- Fluorobenzyl vs. Methoxyphenyl : The 4-fluorobenzyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in receptors (e.g., opioid or kinase targets), as seen in studies where fluorinated analogs showed improved affinity .
- Cyclopropanecarbonyl vs. Propionyl : Cyclopropane’s stability may prolong half-life, as observed in other cyclopropane-containing drugs (e.g., cilostazol) .
Functional Implications
- G-Protein Coupling : demonstrates that substituents on aryl groups influence agonist efficacy at mu-opioid receptors. The fluorobenzyl group in the target compound could similarly modulate G-protein activation .
- Tolerance and Dependence : highlights the role of delta receptor interactions in opioid tolerance. Structural differences in urea derivatives may determine cross-reactivity with delta vs. mu receptors .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea | C21H21FN3O2 | 366.41 | Cyclopropanecarbonyl, 4-fluorobenzyl |
| 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea | C22H24N3O4 | 394.45 | Cyclopropanecarbonyl, 3,5-dimethoxyphenyl |
| 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | C20H22FN3O2 | 355.41 | Propionyl, 4-fluorobenzyl |
Table 2: Hypothetical Pharmacokinetic Profiles
| Compound Name | LogP (Predicted) | Metabolic Stability | Potential Target |
|---|---|---|---|
| 1-(1-(Cyclopropanecarbonyl)-...-3-(4-fluorobenzyl)urea | 3.2 | High (cyclopropane) | Kinases, Opioid Receptors |
| 1-(1-(Cyclopropanecarbonyl)-...-3-(3,5-dimethoxyphenyl)urea | 2.8 | Moderate | Serotonin Receptors |
| 1-(2-(4-cyclopropyl-6-oxopyrimidin...)urea | 2.5 | Low (pyrimidinone) | PDE Inhibitors |
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization should integrate statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Post-synthesis, purity can be validated via HPLC-MS (for trace impurities) and NMR spectroscopy (structural confirmation). Reaction intermediates should be monitored using in-situ FTIR to track cyclopropanecarbonyl group incorporation .
Advanced: How can computational reaction path search methods accelerate the design of derivatives or analogs?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with transition state theory can predict reaction pathways and energetics for derivatization. Tools like the Artificial Force Induced Reaction (AFIR) method enable automated exploration of cyclopropane ring-opening or urea bond formation. Experimental validation using high-throughput screening (HTS) in microreactors can test computational predictions, with feedback loops refining force fields .
Basic: What purification challenges arise due to the compound’s hybrid structure (tetrahydroquinoline + fluorobenzyl urea), and how are they addressed?
Methodological Answer:
The compound’s hydrophobicity (from the fluorobenzyl group) and polar urea moiety necessitate gradient elution chromatography (C18 columns with acetonitrile/water). Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) can isolate crystalline forms. Dynamic Light Scattering (DLS) helps detect amorphous impurities, while X-ray crystallography confirms crystal packing .
Advanced: What advanced spectroscopic techniques resolve structural ambiguities in the tetrahydroquinoline core?
Methodological Answer:
NOESY/ROESY NMR experiments clarify stereochemistry at the tetrahydroquinoline ring’s 1-position. Variable-temperature NMR can distinguish dynamic conformational changes in the cyclopropane moiety. For electronic effects, UV-Vis spectroscopy paired with TD-DFT calculations analyzes charge-transfer interactions between the fluorobenzyl group and urea .
Basic: How can researchers assess the compound’s solubility and stability under physiological conditions?
Methodological Answer:
Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid (pH 2.0) to measure solubility. Stability is assessed via LC-MS/MS over 24–72 hours under controlled temperature (37°C) and light exposure. DSC/TGA evaluates thermal degradation, while accelerated stability studies (40°C/75% RH) predict shelf-life .
Advanced: What mechanistic studies elucidate its interaction with biological targets (e.g., kinases or receptors)?
Methodological Answer:
Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) to purified targets like p53/MDM2 or RIP kinases . Molecular docking (AutoDock Vina) models urea-fluorobenzyl interactions with active sites. For cellular studies, CRISPR-Cas9 knockout of suspected targets validates specificity, followed by phosphoproteomics to map signaling pathway alterations .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Cell viability assays (MTT or CellTiter-Glo) in cancer/non-cancer cell lines identify cytotoxicity thresholds. Enzyme inhibition assays (e.g., fluorescence-based kinase assays) quantify IC50 values. For anti-inflammatory potential, ELISA measures TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: How can structure-activity relationship (SAR) studies improve potency while minimizing off-target effects?
Methodological Answer:
Systematic SAR requires synthesizing analogs with modified cyclopropane (e.g., spirocyclic variants) or fluorobenzyl substituents (e.g., meta-F vs. para-F). Free-Wilson analysis correlates substituent contributions to activity. Off-target profiling via kinome-wide screening (e.g., Eurofins KinaseProfiler) identifies selectivity issues .
Basic: What analytical strategies quantify the compound in complex matrices (e.g., plasma)?
Methodological Answer:
LC-MS/MS with deuterated internal standards ensures precision in biological matrices. Sample preparation involves protein precipitation (acetonitrile) followed by SPE cleanup . Validation follows FDA guidelines for LLOQ, matrix effects, and recovery .
Advanced: How can reactor design and process control enhance scalability for preclinical studies?
Methodological Answer:
Continuous flow reactors improve heat/mass transfer for exothermic urea bond formation. PAT tools (e.g., Raman spectroscopy) monitor reaction progress in real-time. Computational fluid dynamics (CFD) models shear stress in crystallization units to prevent particle aggregation. Scale-up requires DoE to optimize residence time and mixing efficiency .
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